molecular formula C7H11N3 B11921647 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B11921647
M. Wt: 137.18 g/mol
InChI Key: YVHBWROHVJKUIH-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through various methods. One common approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.

    Imidazo[1,5-a]pyridine: Also used in drug discovery for its potential therapeutic properties.

Uniqueness

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H11N3/c1-5-2-8-3-6-7(5)10-4-9-6/h4-5,8H,2-3H2,1H3,(H,9,10)

InChI Key

YVHBWROHVJKUIH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1N=CN2

Origin of Product

United States

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